9-Butylanthracene
Overview
Description
9-Butylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₈. It is a derivative of anthracene, where a butyl group is attached to the ninth carbon atom of the anthracene ring. This compound is known for its stability and resistance to oxidation, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylanthracene can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Suzuki Coupling Reaction: This method involves the coupling of 9-bromoanthracene with butylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Sonogashira Coupling Reaction: This method involves the coupling of 9-iodoanthracene with butylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its simplicity and cost-effectiveness. The process involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Optoelectronics: Due to its unique electronic properties, 9-Butylanthracene is used in the development of optoelectronic devices that convert light into electrical signals and vice versa.
Photovoltaics: It is employed in the fabrication of organic solar cells, where it acts as a charge transport material, enhancing the efficiency of energy conversion.
Biological Research: Some studies suggest that this compound may possess antioxidant and anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 9-Butylanthracene in organic electronics and photovoltaics is based on its unique electronic properties. The butyl group on the ninth position of the anthracene molecule increases its stability and reduces its reactivity, making it more suitable for use in electronic devices. In biological systems, its potential antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .
Comparison with Similar Compounds
9-tert-Butylanthracene: Similar to 9-Butylanthracene but with a tert-butyl group, it exhibits different photophysical properties due to the bulkier substituent.
9-Phenylanthracene: Contains a phenyl group instead of a butyl group, leading to different electronic and steric effects.
9,10-Diphenylanthracene: Contains phenyl groups at both the ninth and tenth positions, significantly altering its electronic properties.
Uniqueness: this compound is unique due to its balance of stability and reactivity, making it an ideal candidate for various applications in organic electronics and photovoltaics. Its butyl group provides a moderate steric hindrance, which enhances its stability without significantly affecting its electronic properties .
Properties
IUPAC Name |
9-butylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDUSIZHQJFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933746 | |
Record name | 9-Butylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-69-7 | |
Record name | Anthracene, 9-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Butylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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